molecular formula C27H50N4O9 B13319247 N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine

N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine

Cat. No.: B13319247
M. Wt: 574.7 g/mol
InChI Key: JZXSOJKRNSRCRR-OALUTQOASA-N
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Description

N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine is a synthetic compound that belongs to the class of lysine derivatives. This compound is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino groups from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine typically involves the protection of lysine’s amino groups with Boc groups. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and automated systems are employed to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)

Major Products Formed

    Deprotection: L-lysine with free amino groups

    Coupling: Peptide chains with this compound as a building block

Scientific Research Applications

N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine has several applications in scientific research:

    Chemistry: Used as a protected lysine derivative in peptide synthesis.

    Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine primarily involves its role as a protected lysine derivative. The Boc groups protect the amino groups from undesired reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

    Nα-Boc-L-lysine: A similar compound with a single Boc group protecting the α-amino group of lysine.

    Nε-Boc-L-lysine: A compound with a Boc group protecting the ε-amino group of lysine.

Uniqueness

N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine is unique due to the presence of multiple Boc groups, which provide enhanced protection for both the α- and ε-amino groups of lysine. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are required.

Properties

Molecular Formula

C27H50N4O9

Molecular Weight

574.7 g/mol

IUPAC Name

(2S)-6-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C27H50N4O9/c1-25(2,3)38-22(35)29-17-13-10-14-18(30-23(36)39-26(4,5)6)20(32)28-16-12-11-15-19(21(33)34)31-24(37)40-27(7,8)9/h18-19H,10-17H2,1-9H3,(H,28,32)(H,29,35)(H,30,36)(H,31,37)(H,33,34)/t18-,19-/m0/s1

InChI Key

JZXSOJKRNSRCRR-OALUTQOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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